Cinnamylamine

Description

The exact mass of the compound Cinnamylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cinnamylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamylamine including the price, delivery time, and more detailed information at info@benchchem.com.

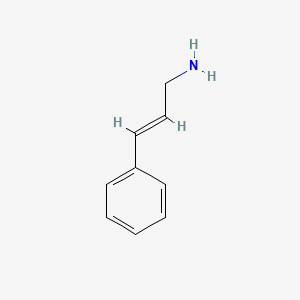

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAFNSMYPSHCBK-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-60-8, 4360-51-4 | |

| Record name | Cinnamylamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMYLAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cinnamylamine from Cinnamaldehyde

This guide provides a comprehensive overview of the principal synthetic routes for converting cinnamaldehyde to cinnamylamine, a valuable primary amine in pharmaceutical and chemical research. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies. This document emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction: The Significance of Cinnamylamine and Synthetic Strategies

Cinnamylamine is a key building block in the synthesis of various biologically active compounds and is utilized in the development of novel pharmaceuticals.[1] Its structural motif is present in a range of molecules with diverse therapeutic applications. The primary synthetic challenge lies in the selective conversion of the aldehyde functional group of cinnamaldehyde to a primary amine, often in the presence of a reactive carbon-carbon double bond. This guide will explore three major synthetic pathways: reductive amination, the Leuckart reaction, and a biocatalytic approach, each with its distinct advantages and limitations.

Reductive Amination: A Versatile and Controllable Approach

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds.[2] The reaction proceeds in two main stages: the formation of an imine intermediate from the reaction of the aldehyde with an amine source, followed by the reduction of the imine to the corresponding amine.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of cinnamaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine (iminium ion). A reducing agent then delivers a hydride to the imine carbon, affording the final amine product. The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting aldehyde.

Sources

Cinnamylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Cinnamylamine, a primary aromatic amine, serves as a versatile building block in organic synthesis and holds significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical and physical properties of cinnamylamine, offering a critical resource for researchers, chemists, and professionals in the field of drug discovery and development. The document elucidates the compound's structural characteristics, physicochemical parameters, and spectral properties. Furthermore, it details established synthetic methodologies, explores its chemical reactivity, and discusses its applications as a precursor in the synthesis of pharmacologically active molecules. Safety considerations and handling protocols are also addressed to ensure its effective and responsible use in a laboratory setting.

Introduction

Cinnamylamine, systematically known as (E)-3-phenylprop-2-en-1-amine, is an organic compound characterized by a phenyl group attached to a propenylamine moiety.[1] Its unique structure, combining an aromatic ring, a reactive double bond, and a primary amine group, makes it a valuable intermediate in a variety of chemical transformations.[2] This guide aims to provide a comprehensive overview of its fundamental properties and practical applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of cinnamylamine is paramount for its effective use in research and synthesis. These properties dictate its behavior in different solvents, its reactivity, and the appropriate conditions for its storage and handling.

Identification and Nomenclature

-

Common Names : Cinnamylamine, 3-Phenyl-2-propen-1-amine[3]

-

CAS Number : 4335-60-8 (for the (E)-isomer)[1]

The "(E)-" designation in the IUPAC name specifies the trans configuration of the double bond, which is the more stable and common isomer.

Physicochemical Data

The physical and chemical properties of cinnamylamine are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Aromatic | [2] |

| Melting Point | 13.00 °C (286.15 K) | [2] |

| Boiling Point | 225.00 °C (498.15 K) at 760 mmHg | [2][4] |

| Density | 0.9760 g/cm³ | [2] |

| Flash Point | 105.4 °C | [4] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and acetone. | [2] |

The solubility profile of cinnamylamine is dictated by the interplay between its polar amine group, which can participate in hydrogen bonding, and its nonpolar phenyl and alkenyl components.[2] This dual nature allows for its miscibility with a range of organic solvents.

Spectral Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of cinnamylamine.

-

Infrared (IR) Spectroscopy : The IR spectrum of cinnamylamine would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and alkene (around 3000-3100 cm⁻¹), C=C stretching of the alkene and aromatic ring (around 1600-1650 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would provide distinct signals for the aromatic protons, the vinyl protons of the double bond (with a characteristic large coupling constant for the trans configuration), the methylene protons adjacent to the amine, and the amine protons themselves.

-

¹³C NMR : The carbon NMR spectrum would show distinct peaks for the carbons of the phenyl group, the two carbons of the double bond, and the carbon atom bonded to the nitrogen.

-

-

Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of cinnamylamine (133.19 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the propenyl chain.

Synthesis of Cinnamylamine

Several synthetic routes to cinnamylamine have been established, ranging from classical chemical methods to modern biocatalytic approaches. The choice of method often depends on factors such as desired scale, purity requirements, and environmental considerations.

Chemical Synthesis

Traditional chemical synthesis of cinnamylamine often involves the reduction of cinnamaldehyde or cinnamonitrile.[5]

Workflow for Chemical Synthesis of Cinnamylamine

Caption: Chemical synthesis routes to cinnamylamine.

Another significant method is the Mizoroki-Heck reaction, which can be used to form substituted cinnamylamines from aryl halides and alkenes in the presence of a palladium catalyst.[1][6][7]

Biosynthesis

Recent advancements in metabolic engineering have enabled the biosynthesis of cinnamylamine in microorganisms like Escherichia coli.[1][5] This approach offers a more sustainable alternative to chemical synthesis, often operating under milder conditions. The biosynthetic pathway typically involves the conversion of cinnamic acid to cinnamaldehyde, followed by a transamination reaction.[5]

Biosynthetic Pathway of Cinnamylamine in Engineered E. coli

Caption: A simplified biosynthetic pathway for cinnamylamine.

Key enzymes in this pathway include carboxylic acid reductase (CAR) and ω-transaminase (ω-TA).[5] The efficiency of this process can be enhanced by optimizing enzyme expression, cofactor availability, and fermentation conditions.[5][8]

Chemical Reactivity and Applications

The presence of the amine group, the double bond, and the aromatic ring endows cinnamylamine with a rich and versatile chemical reactivity.

Key Reactions

-

N-Alkylation and N-Acylation : The primary amine group readily undergoes alkylation and acylation reactions to form secondary and tertiary amines, and amides, respectively.

-

Addition Reactions to the Double Bond : The alkene moiety can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation.

-

Oxidation : Cinnamylamine can be oxidized, for instance, by monoamine oxidase enzymes.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions : As a substrate in reactions like the Mizoroki-Heck reaction, it can be further functionalized.[1][6]

Applications in Drug Development

Cinnamylamine is a valuable precursor for the synthesis of a range of biologically active molecules.[2] A notable application is in the preparation of Tranylcypromine, a monoamine oxidase (MAO) inhibitor used as an antidepressant and anxiolytic agent.[9][10] Its derivatives have also been investigated for potential antimicrobial and neuroprotective properties.[1][2]

Safety and Handling

Cinnamylamine should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards : It is harmful if swallowed and causes skin and serious eye irritation.[1][11] It may also cause respiratory irritation.[1][11]

-

Precautions : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, it is recommended to keep it at -20°C, desiccated.[9]

Conclusion

Cinnamylamine is a compound of significant interest to the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its well-defined chemical and physical properties, coupled with its versatile reactivity and accessibility through both chemical and biological synthetic routes, position it as a key intermediate for the development of new materials and therapeutic agents. This guide provides a foundational understanding of cinnamylamine, intended to facilitate its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information. (n.d.). Cinnamylamine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnamylamine hydrochloride, (E)-. PubChem Compound Database. Retrieved from [Link]

-

Adooq Bioscience. (n.d.). Cinnamylamine. Retrieved from [Link]

-

NIST. (n.d.). Cinnamylamine, n-methyl-n-2-propynyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Solubility of Things. (n.d.). Cinnamylamine. Retrieved from [Link]

-

NIST. (n.d.). Cinnamylamine, n-methyl-n-2-propynyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Li, Y., et al. (2021). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. BMC Biotechnology, 21(1), 1-13. Retrieved from [Link]

-

MDPI. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Retrieved from [Link]

-

Coompo Research Chemicals. (n.d.). Cinnamylamine Hydrochloride | 5586-89-0. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Retrieved from [Link]

-

RSC Publishing. (2023). Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. Retrieved from [Link]

-

ResearchGate. (n.d.). Construction of cinnamylamine biosynthetic pathway using cinnamaldehyde.... Retrieved from [Link]

-

Gsrs. (n.d.). CINNAMYLAMINE HYDROCHLORIDE, (Z)-. Retrieved from [Link]

-

Li, Y., et al. (2023). Synergistic improvement of cinnamylamine production by metabolic regulation. Biotechnology for Biofuels and Bioproducts, 16(1), 1-14. Retrieved from [Link]

Sources

- 1. Buy Cinnamylamine | 4335-60-8 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Cinnamylamine | C9H11N | CID 6008559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Synergistic improvement of cinnamylamine production by metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

- 10. Cinnamylamine Hydrochloride | 5586-89-0 - Coompo [coompo.com]

- 11. Cinnamylamine hydrochloride, (E)- | C9H12ClN | CID 6444486 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cinnamylamine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamylamine, a primary amine derivative of cinnamic acid, has garnered scientific interest due to its biological activities, which are primarily centered on its interaction with the enzyme monoamine oxidase B (MAO-B). This technical guide provides a comprehensive overview of the core mechanism of action of cinnamylamine, detailing its role as a substrate for MAO-B and the subsequent inhibitory action of its metabolic product, cinnamaldehyde. The guide elucidates the kinetic parameters of this interaction, the downstream neurochemical consequences, and explores other potential, less-direct biological effects. Furthermore, it offers detailed experimental protocols for the in-vitro characterization of cinnamylamine's activity and visualizes the key pathways and workflows. This document is intended to serve as an authoritative resource for researchers and professionals in pharmacology and drug development, providing a robust foundation for further investigation into the therapeutic potential of cinnamylamine and its derivatives.

Introduction: The Cinnamylamine Scaffold

Cinnamylamine, chemically known as (E)-3-phenylprop-2-en-1-amine, is an aromatic amine that serves as a versatile structural motif in medicinal chemistry.[1] Its scaffold, derived from naturally occurring compounds like cinnamic acid and cinnamaldehyde, is a key building block for a variety of bioactive molecules with diverse pharmacological properties, including antimicrobial, neuroprotective, and anticancer effects.[1][2] While many of these properties are attributed to its derivatives, the foundational mechanism of cinnamylamine itself provides critical insights into its biological potential.

The core of cinnamylamine's bioactivity lies in its interaction with monoamine oxidases (MAOs), a family of enzymes crucial for the metabolism of monoamine neurotransmitters.[3][4] Understanding this primary mechanism is essential for harnessing the therapeutic potential of cinnamylamine-based compounds.

Primary Mechanism of Action: Interaction with Monoamine Oxidase B (MAO-B)

The principal and most well-characterized mechanism of action of cinnamylamine is its role as a selective substrate for monoamine oxidase B (MAO-B).[1] This interaction is nuanced, involving a two-step process where cinnamylamine is first metabolized by MAO-B, and its product then acts as an inhibitor of the enzyme.

Cinnamylamine as a Substrate for MAO-B

E-cinnamylamine is readily oxidized by MAO-B, acting as a substrate for the enzyme.[1] This enzymatic reaction is a key determinant of its biological effects. The oxidation of cinnamylamine by MAO-B follows Michaelis-Menten kinetics, and studies have determined the Michaelis constant (Km) for this interaction.

Cinnamaldehyde: The Inhibitory Metabolite

The oxidation of E-cinnamylamine by MAO-B produces E-cinnamaldehyde.[1] This aldehyde is not an inert byproduct; it functions as a competitive and reversible inhibitor of MAO-B.[1] This product-inhibition mechanism is a critical feature of cinnamylamine's action. The inhibitory constant (Ki) for E-cinnamaldehyde has been determined, quantifying its potency as an MAO-B inhibitor.

It is important to note that E-cinnamylamine has been shown to have little to no effect on the activity of MAO-A, the other major isoform of monoamine oxidase.[1] This selectivity for MAO-B is a significant aspect of its pharmacological profile.

Kinetic Parameters of Cinnamylamine and Cinnamaldehyde with MAO-B

The following table summarizes the key kinetic parameters that define the interaction of E-cinnamylamine and its metabolite, E-cinnamaldehyde, with MAO-B.

| Compound | Role | Enzyme | Kinetic Parameter | Value | Reference |

| E-Cinnamylamine | Substrate | MAO-B | Km | 0.074 mM | [1] |

| E-Cinnamaldehyde | Inhibitor | MAO-B | Ki | 0.017 mM | [1] |

Table 1: Kinetic Parameters of E-Cinnamylamine and E-Cinnamaldehyde with MAO-B. This table provides the Michaelis constant (Km) for E-cinnamylamine as a substrate and the inhibitory constant (Ki) for its product, E-cinnamaldehyde, as a competitive inhibitor of MAO-B.

Visualizing the Mechanism: Cinnamylamine and MAO-B Interaction

The following diagram illustrates the substrate-product inhibition mechanism of cinnamylamine at the active site of MAO-B.

Figure 3: Workflow for MAO-B Inhibition Assay. This diagram outlines the key steps in performing an in-vitro fluorometric assay to determine the inhibitory activity of compounds against MAO-B.

Conclusion and Future Directions

The primary mechanism of action of cinnamylamine in biological systems is well-defined as a selective substrate for MAO-B, leading to the production of cinnamaldehyde, a competitive and reversible inhibitor of the same enzyme. This action suggests a potential for cinnamylamine to modulate dopaminergic neurotransmission, a pathway of significant interest for neurodegenerative disorders. While the broader pharmacological activities of its derivatives are extensive, further research is required to delineate the direct effects of cinnamylamine itself. Future investigations should focus on in-vivo studies to confirm the downstream effects on neurotransmitter levels and to explore any potential, independent mechanisms of action. This comprehensive understanding will be pivotal for the rational design and development of novel therapeutics based on the cinnamylamine scaffold.

References

-

Adooq Bioscience. Cinnamylamine. [Link]

-

MDPI. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [Link]

-

Williams, C. H. (1992). Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1118(2), 103-107. [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Mathew, B., Suresh, J., Mathew, G. E., & S, V. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2709, 329-338. [Link]

-

Springer. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

-

Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

-

Wei, Z., Wang, L., Wang, Y., & Li, T. (2011). The antimicrobial activities of the cinnamaldehyde adducts with amino acids. International Journal of Food Microbiology, 149(1), 77-83. [Link]

-

Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]

-

Wikipedia. Monoamine oxidase inhibitor. [Link]

-

Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2019). The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β. Avicenna journal of phytomedicine, 9(3), 271–280. [Link]

-

Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Pękala, E., & Żelaszczyk, D. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1326–1337. [Link]

-

Gaikwad, D. D., Nanduri, S., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European journal of medicinal chemistry, 179, 535–556. [Link]

-

Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of biochemistry and biophysics, 464(2), 269–276. [Link]

-

Finberg, J. P., & Rabey, J. M. (2016). Monoamine oxidase inhibitors. Handbook of clinical neurology, 139, 235–248. [Link]

-

Ramsay, R. R., & Tipton, K. F. (2017). Kinetics, mechanism and inhibition of monoamine oxidase. Journal of neural transmission (Vienna, Austria : 1996), 124(Suppl 1), 15–27. [Link]

-

Shih, J. C., & Chen, K. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. The Journal of biological chemistry, 276(13), 9841–9846. [Link]

-

Obata, T. (2002). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. Journal of neural transmission (Vienna, Austria : 1996), 109(7-8), 937–945. [Link]

-

Binda, C., Wang, J., Pisani, L., Caccia, C., Carotti, A., Salvati, P., Edmondson, D. E., & Mattevi, A. (2011). The crystal structure of human monoamine oxidase B in complex with a potent and selective inhibitor: (R)-N-(2-heptyl)-N-methyl-3-(4-nitrophenoxy)propan-2-amine. Journal of medicinal chemistry, 54(3), 993–997. [Link]

-

ResearchGate. Lineweaver-Burk graphs for the inhibition of MAO-A (A) and MAO-B (B) by.... [Link]

-

ResearchGate. Lineweaver-Burk plots of monoamine oxidase (MAO)-A inhibition by.... [Link]

-

Graphviz. Drawing graphs with dot. [Link]

-

Ooi, L. S., Li, Y., Kam, S. L., Wang, H., Wong, E. Y., & Ooi, V. E. (2006). Antimicrobial activities of cinnamon oil and cinnamaldehyde from the Chinese medicinal herb Cinnamomum cassia Blume. American journal of Chinese medicine, 34(3), 511–522. [Link]

-

Kim, J., Lee, H., Lee, J., & Lee, J. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Antibiotics (Basel, Switzerland), 11(7), 875. [Link]

-

Picmonic. Monoamine Oxidase Inhibitors (MAO-Is) Mnemonic. [Link]

-

Hall, Z. W. (1972). Release of neurotransmitters and their interaction with receptors. Annual review of biochemistry, 41, 925–952. [Link]

-

Popik, P., & Piekarczyk, T. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Journal of clinical medicine, 12(7), 2515. [Link]

-

Bian, X., Wu, H., Yang, L., Li, F., & Ma, L. (2024). Exploration of the potential neurotransmitter or neuromodulator-like properties of harmine: evidence from synthesis to synaptic modulation. Frontiers in pharmacology, 15, 1372504. [Link]

-

Kandel, E. R., Schwartz, J. H., & Jessell, T. M. (2000). Principles of neural science (4th ed.). McGraw-Hill, Health Professions Division. [Link]

-

Purves, D., Augustine, G. J., Fitzpatrick, D., Katz, L. C., LaMantia, A. S., McNamara, J. O., & Williams, S. M. (2001). Neuroscience (2nd ed.). Sinauer Associates. [Link]

-

Reddy, D. S. (2021). Therapeutics of Neurotransmitters in Alzheimer's Disease. Biomolecules, 11(7), 955. [Link]

-

Lee, H. J., Lee, G., & Bae, H. (2012). Neuroprotective effect of trans-cinnamaldehyde on the 6-hydroxydopamine-induced dopaminergic injury. Biological & pharmaceutical bulletin, 35(7), 1162–1167. [Link]

Sources

- 1. Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New directions in monoamine oxidase A and B selective inhibitors and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Cinnamylamine Analogs

Foreword: The Therapeutic Potential of the Cinnamylamine Scaffold

The cinnamylamine scaffold, a structural motif derived from naturally occurring compounds like cinnamic acid and cinnamaldehyde, represents a versatile and privileged structure in medicinal chemistry.[1] These compounds have garnered significant interest due to their broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The inherent bioactivity of the cinnamylamine core, combined with the synthetic tractability of its aromatic ring and side chain, makes it an ideal starting point for the rational design and discovery of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel cinnamylamine analogs, intended for researchers, scientists, and professionals in the field of drug development. Our focus will be on providing not just protocols, but the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible approach to the discovery of new chemical entities.

Strategic Approaches to the Synthesis of Cinnamylamine Analogs

The synthesis of substituted cinnamylamines can be approached through several strategic routes, each offering distinct advantages in terms of substrate scope, stereocontrol, and scalability. The choice of synthetic strategy is often dictated by the desired substitution pattern on the aromatic ring and the nature of the amine moiety.

Reductive Amination of Cinnamaldehydes: A Direct and Efficient Route

Reductive amination is a cornerstone of amine synthesis, offering a direct conversion of an aldehyde to an amine in a one-pot reaction.[2][3] This method involves the initial formation of an imine intermediate from the condensation of cinnamaldehyde with a primary or secondary amine, followed by in-situ reduction.

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a commonly employed reducing agent due to its mild nature and selectivity for the iminium ion over the starting aldehyde, minimizing the formation of cinnamyl alcohol as a byproduct.[2][4] The use of a cation exchange resin, such as DOWEX(R)50WX8, can enhance the reaction rate by facilitating imine formation.[4]

-

Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or ethanol are typically used to prevent the hydrolysis of the imine intermediate and the decomposition of the reducing agent.[2][4]

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a mild acid, such as acetic acid, can accelerate the formation of the imine.

Experimental Protocol: Synthesis of N-Benzylcinnamylamine

-

Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1.0 eq) and benzylamine (1.0 eq) in anhydrous THF (5 mL per mmol of aldehyde).

-

Add DOWEX(R)50WX8 resin (0.5 g per mmol of aldehyde) to the mixture.[4]

-

Stir the resulting suspension at room temperature for 5 minutes to facilitate imine formation.

-

Reduction: To the stirred mixture, add sodium borohydride (NaBH₄) (1.0 eq) portion-wise over 10 minutes.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.[4]

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the resin. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

From Cinnamic Acids: A Versatile Two-Step Approach

This strategy offers broad access to a diverse range of N-substituted cinnamylamines by first converting the readily available cinnamic acid to a cinnamamide, followed by reduction.[1]

1.2.1. Synthesis of Cinnamamides

The formation of the amide bond is a critical step in this pathway. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the desired amine.

Experimental Protocol: Synthesis of N-Aryl Cinnamamide [1]

-

Acyl Chloride Formation: In a fume hood, add thionyl chloride (2.0 eq) dropwise to a solution of the substituted cinnamic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Gently reflux the mixture for 1-2 hours until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude cinnamoyl chloride, which is used directly in the next step.

-

Amidation: Dissolve the desired primary or secondary amine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution in an ice bath and add the crude cinnamoyl chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude cinnamamide can be purified by recrystallization or column chromatography.

1.2.2. Reduction of Cinnamamides to Cinnamylamines

The reduction of the amide carbonyl group to a methylene group is a key transformation in this synthetic route. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of effecting this transformation.[1][5]

Experimental Protocol: LiAlH₄ Reduction of N-Aryl Cinnamamide [5]

-

Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Setup: In a fume hood, equip a three-necked, oven-dried round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Suspension: Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Amide Addition: Dissolve the N-aryl cinnamamide (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude cinnamylamine can be purified by column chromatography.

Palladium-Catalyzed Heck Reaction: A Modern Approach to C-C Bond Formation

The Heck-Mizoroki reaction provides a powerful method for the synthesis of substituted alkenes and has been successfully applied to the synthesis of cinnamylamines.[1] This reaction typically involves the coupling of an aryl halide with an allylamine derivative in the presence of a palladium catalyst.

Causality of Experimental Choices:

-

Protecting Group: The use of N-Boc-allylamine is common, as the Boc protecting group can be readily removed under acidic conditions to yield the free amine.

-

Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yield and stereoselectivity. Systems such as Pd(OAc)₂ with phosphine ligands are often effective.

Characterization and Purification of Cinnamylamine Analogs

Rigorous characterization is essential to confirm the structure and purity of the synthesized analogs. A combination of spectroscopic techniques is typically employed.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: Key diagnostic signals for the cinnamyl moiety include the vinyl protons, which appear as doublets or multiplets in the range of δ 6.0-7.5 ppm, and the allylic protons (CH₂-N), which typically resonate between δ 3.0-4.0 ppm. The aromatic protons will appear in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns indicative of the substitution pattern.[6]

-

¹³C NMR: The carbon signals for the vinyl group typically appear between δ 120-140 ppm. The allylic carbon signal is found around δ 40-50 ppm, and the aromatic carbons resonate in the δ 120-150 ppm region.[6]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized analogs by providing a highly accurate mass-to-charge ratio.[6]

Table 1: Representative ¹H and ¹³C NMR Data for a Cinnamylamine Analog [6]

| Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.14-7.39 (m) | 127.9-146.7 |

| Vinyl-H (α) | 6.29 (t, J = 7.0 Hz) | 132.0 |

| Vinyl-H (β) | - | 132.1 |

| Allylic-H (CH₂) | 3.26 (d, J = 7.0 Hz) | 50.7 |

| N-Alkyl-H | Varies with substituent | Varies with substituent |

Purification Techniques for Amine Compounds

The basic nature of amines can present challenges in purification by traditional silica gel chromatography due to strong interactions with the acidic silica surface. Several strategies can be employed to overcome this:

-

Amine-Functionalized Silica: Using a stationary phase with bonded amine groups neutralizes the acidic sites, leading to improved peak shape and separation.

-

Addition of a Competing Amine: Modifying the mobile phase with a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), can effectively block the acidic silanol groups on the silica gel.

-

Acid-Base Extraction: This classical workup technique can be highly effective. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The protonated amine partitions into the aqueous layer, while neutral organic impurities remain in the organic phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

Biological Evaluation and Structure-Activity Relationships

A primary driver for the synthesis of novel cinnamylamine analogs is the exploration of their therapeutic potential. Key areas of investigation include their antimicrobial and neuroprotective activities.

Antimicrobial Activity

Cinnamaldehyde and its derivatives are known to possess significant antimicrobial properties.[7][8] The proposed mechanisms of action include disruption of the microbial cell membrane, inhibition of cell division, and interference with essential enzymes.[7] The evaluation of the antimicrobial efficacy of novel cinnamylamine analogs is typically performed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 2: Comparative Antimicrobial Activity (MIC, µM) of Cinnamoyl Derivatives [7]

| Compound | Structure | C. albicans | S. aureus |

| Butyl Cinnamate | Cinnamoyl-O-Butyl | 626.62 | >1000 |

| 4-isopropylbenzylcinnamide | Cinnamoyl-NH-CH₂-Ph-iPr | >1000 | 458.15 |

| Decyl Cinnamate | Cinnamoyl-O-Decyl | >1000 | 550.96 |

| Amoxicillin (Control) | - | - | - |

| Nystatin (Control) | - | - | - |

Note: Lower MIC values indicate greater antimicrobial potency.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of cinnamaldehyde and its derivatives, suggesting their utility in the context of neurodegenerative diseases.[9] The proposed mechanisms include the inhibition of inflammatory pathways and the modulation of key signaling proteins. For example, cinnamaldehyde has been shown to exert neuroprotective effects by inhibiting NMDA receptors and the GSK-3β protein.[9] The neuroprotective activity of novel analogs can be assessed in cellular models of neurotoxicity, with IC₅₀ values providing a quantitative measure of their potency.

Conclusion and Future Directions

The cinnamylamine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The synthetic strategies outlined in this guide provide a robust framework for the generation of diverse chemical libraries. The combination of efficient synthesis, rigorous characterization, and systematic biological evaluation will undoubtedly lead to the identification of new cinnamylamine analogs with enhanced therapeutic potential. Future research in this area should focus on exploring a wider range of substitutions on both the aromatic ring and the amine moiety to further delineate the structure-activity relationships for various biological targets. Furthermore, the application of biosynthetic approaches, such as the use of engineered E. coli, presents an exciting avenue for the sustainable production of these valuable compounds.[10]

References

-

Gunia-Krzyżak, A., Pańczyk, K., Waszkielewicz, A. M., & Marona, H. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1302–1325. Available at: [Link]

-

Farinde, O. N., Satheesh, V., Shrestha, K. K., Rhinehalt, C. R., Landge, V. G., & Young, M. C. (2023). Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Organic & Biomolecular Chemistry, 21(25), 5236-5242. Available at: [Link]

-

de Oliveira, J. C. S., de Almeida, L. C., de Oliveira, A. P., de Oliveira, G. A. L., de Morais, S. M., & de Carvalho, M. G. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(4), 1918. Available at: [Link]

-

Lab Report on Reductive Amination. Edusprouts. (2009). Available at: [Link]

-

Nikpour, F., & Ghorbani-Vaghei, R. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 56(3), 269-271. Available at: [Link]

-

Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. MDPI. (2022). Available at: [Link]

-

Reduction of Amides to Amines. Master Organic Chemistry. (2023). Available at: [Link]

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. Available at: [Link]

-

Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers. (2020). Available at: [Link]

-

Zarei, M., & Jarrahpour, A. (2011). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Oriental Journal of Chemistry, 27(3), 1039-1043. Available at: [Link]

-

The MIC value (mg/mL) of the active compounds against Gram-negative bacteria. ResearchGate. Available at: [Link]

-

Graphical representation of IC50 values (Aβ42) for the synthesized... ResearchGate. Available at: [Link]

-

Wang, Q., Ma, L., Wang, Z., Chen, Q., Wang, Q., & Qi, Q. (2022). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. Biotechnology for Biofuels and Bioproducts, 15(1), 100. Available at: [Link]

-

Kiasat, A. R., & Kazemi, F. (2012). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of the Chinese Chemical Society, 59(1), 73-77. Available at: [Link]

-

Protein Overexpression & Purification from Bacteria Workflow Diagram. SciSpace. Available at: [Link]

-

Narender, T., & Reddy, K. P. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry, 181, 111585. Available at: [Link]

-

Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. YouTube. (2015). Available at: [Link]

-

Zhang, L., Han, Y., Qin, F., Chen, J., & Ma, X. (2014). Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 24(22), 5220–5223. Available at: [Link]

-

Synthesized flavones with IC50 values against cholinesterase enzymes. ResearchGate. Available at: [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Sheffield. Available at: [Link]

-

Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents. ResearchGate. (2014). Available at: [Link]

-

Synergistic improvement of cinnamylamine production by metabolic regulation. AMB Express. (2023). Available at: [Link]

-

Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts. ResearchGate. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023). Available at: [Link]

-

Visualization of experimental design & workflows in biological experiments. BioVis. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

-

Process. Graphviz. (2022). Available at: [Link]

-

Time course of cinnamylamine production in S003, S020 and S020 after... ResearchGate. Available at: [Link]

-

Experimental Workflow Diagrams: How to Create Clear Methods Figures. SciDraw. (2025). Available at: [Link]

-

Guide to Flowcharts in Graphviz. Sketchviz. Available at: [Link]

-

Planning Organic Synthesis With "Reaction Maps". Master Organic Chemistry. (2013). Available at: [Link]

-

Organic Synthesis Routes. Curriculum Press. (2020). Available at: [Link]

-

An Introduction to Multiple Step Synthesis. Chemistry LibreTexts. (2020). Available at: [Link]

-

Writing out a synthesis. Lumen Learning. Available at: [Link]

-

Development of a Multistep Organic Synthesis Route for Undergraduate Chemistry II Laboratory. Trine University. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lab Report on Reductive Amination [art-xy.com]

- 3. ias.ac.in [ias.ac.in]

- 4. scielo.org.mx [scielo.org.mx]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Cinnamylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine, with the IUPAC name (E)-3-phenylprop-2-en-1-amine, is a primary aromatic amine that serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its structure, comprising a phenyl group, a trans-alkene, and a primary amine, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. A thorough characterization of cinnamylamine using a suite of spectroscopic techniques is paramount for confirming its identity, purity, and structure, which are critical aspects in research, drug discovery, and quality control.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and characterization of cinnamylamine. As a Senior Application Scientist, the following sections will delve into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) in the elucidation of its molecular structure. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach will be emphasized throughout.

Molecular Structure of Cinnamylamine

To fully appreciate the spectroscopic data, it is essential to first visualize the molecule. The structure of (E)-3-phenylprop-2-en-1-amine is depicted below.

Caption: Molecular structure of (E)-3-phenylprop-2-en-1-amine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within a molecule are unique and provide a characteristic "fingerprint."

Principles of IR Analysis for Cinnamylamine

The IR spectrum of cinnamylamine is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and alkene functionalities. The presence of the -NH₂ group is particularly diagnostic, typically showing two distinct stretching vibrations due to symmetric and asymmetric modes. The trans-disubstituted double bond and the monosubstituted benzene ring also have characteristic absorptions.

Expected Infrared Spectral Data for Cinnamylamine

The following table summarizes the expected key absorption bands in the IR spectrum of cinnamylamine. This data is based on established correlation tables and can be verified against the experimental spectrum available in the Spectral Database for Organic Compounds (SDBS).[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 3500 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3000 - 3100 | Medium | C-H stretch | Aromatic and Vinylic |

| 2850 - 3000 | Medium | C-H stretch | Aliphatic (CH₂) |

| 1580 - 1650 | Medium | N-H bend (scissoring) | Primary Amine |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~965 | Strong | C-H bend (out-of-plane) | Trans-alkene |

| 690-770 | Strong | C-H bend (out-of-plane) | Monosubstituted Benzene |

Interpretation of the IR Spectrum

The presence of two distinct peaks in the 3300-3500 cm⁻¹ region would be a strong confirmation of the primary amine.[3] The absorption around 965 cm⁻¹ is a key diagnostic for the trans configuration of the double bond. The combination of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic C=C stretching and C-H out-of-plane bending vibrations would confirm the presence of the monosubstituted benzene ring.

Experimental Protocol for Acquiring the IR Spectrum

A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice for obtaining a high-resolution IR spectrum.

Methodology:

-

Sample Preparation: For a liquid sample like cinnamylamine, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Scan: A background spectrum of the clean, empty sample holder is recorded to subtract the absorbance of atmospheric water and carbon dioxide.

-

Sample Scan: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of cinnamylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The ¹H NMR spectrum of cinnamylamine is expected to show distinct signals for the aromatic protons, the vinylic protons of the double bond, the allylic protons of the CH₂ group adjacent to the amine, and the protons of the NH₂ group. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) are determined by the number of neighboring protons according to the n+1 rule.

The following table outlines the predicted chemical shifts, multiplicities, and integrations for the protons in cinnamylamine. These predictions are based on typical chemical shift values and can be compared with the experimental spectrum from the SDBS database.[2][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.5 | Doublet | 1H | Vinylic proton (Ar-CH=) |

| ~6.2 | Doublet of Triplets | 1H | Vinylic proton (=CH-CH₂) |

| ~3.4 | Doublet | 2H | Allylic protons (-CH₂-NH₂) |

| ~1.5 | Singlet (broad) | 2H | Amine protons (-NH₂) |

The multiplet in the aromatic region (7.2-7.4 ppm) integrating to 5 protons is characteristic of a monosubstituted benzene ring. The two distinct signals in the vinylic region with a large coupling constant (~16 Hz) would confirm the trans stereochemistry of the double bond. The allylic protons adjacent to the nitrogen atom are expected to be deshielded and appear as a doublet due to coupling with the adjacent vinylic proton. The amine protons often appear as a broad singlet and their chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

The proton-decoupled ¹³C NMR spectrum of cinnamylamine will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and the nature of the atoms attached to it.

The predicted chemical shifts for the carbon atoms in cinnamylamine are summarized below. This data is based on established correlation tables and can be verified against the experimental spectrum in the SDBS database.[2][5]

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | C (quaternary, aromatic) |

| ~128.5 | CH (aromatic) |

| ~127 | CH (aromatic) |

| ~126 | CH (aromatic) |

| ~132 | CH (vinylic, Ar-CH=) |

| ~128 | CH (vinylic, =CH-CH₂) |

| ~45 | CH₂ (allylic, -CH₂-NH₂) |

The presence of six signals in the aromatic and vinylic region (120-140 ppm) and one signal in the aliphatic region (~45 ppm) would be consistent with the structure of cinnamylamine. The downfield shift of the allylic carbon is due to the electron-withdrawing effect of the adjacent nitrogen atom.

Experimental Protocol for Acquiring NMR Spectra

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of cinnamylamine in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. Phasing, baseline correction, and integration are then performed.

Caption: A simplified workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Principles of MS Analysis for Cinnamylamine

In electron ionization (EI) mass spectrometry, the cinnamylamine molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure.

Expected Mass Spectral Data for Cinnamylamine

The molecular weight of cinnamylamine (C₉H₁₁N) is 133.19 g/mol .[1] The mass spectrum is expected to show a molecular ion peak at m/z = 133. Key fragmentation pathways for primary amines include alpha-cleavage.

| m/z | Ion | Fragmentation Pathway |

| 133 | [C₉H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 116 | [C₉H₁₀]⁺˙ | Loss of NH₂ radical |

| 115 | [C₉H₉]⁺ | Loss of NH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Interpretation of the Mass Spectrum

The presence of a molecular ion at an odd m/z value (133) is consistent with the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[6] The base peak is often the result of a stable fragment. For cinnamylamine, the tropylium ion at m/z 91 or the fragment from alpha-cleavage at m/z 30 are likely candidates for high abundance.

Caption: Simplified fragmentation pathway of cinnamylamine in MS.

Experimental Protocol for Acquiring the Mass Spectrum

Methodology:

-

Sample Introduction: Cinnamylamine, being a relatively volatile liquid, can be introduced into the mass spectrometer via a heated direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with electrons (typically at 70 eV) to generate ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic characterization of cinnamylamine through the synergistic application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and self-validating system for its structural elucidation and identification. Each technique offers a unique and complementary piece of the structural puzzle. The characteristic N-H stretches in the IR spectrum confirm the primary amine, the detailed proton and carbon environments are mapped out by NMR, and the molecular weight and fragmentation patterns are determined by mass spectrometry. This multi-faceted approach ensures the scientific integrity of any research or development involving this important chemical intermediate.

References

-

Chem LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

Chem LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

PubChem. Cinnamylamine. [Link]

-

JoVE. Video: Mass Spectrometry of Amines. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. Cinnamylamine | C9H11N | CID 6008559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 5. Cinnamylamine, n-methyl-n-2-propynyl-, [webbook.nist.gov]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

The Enigmatic Presence of Cinnamylamine: A Technical Guide to its Natural Sources and Biosynthesis

Foreword: The Allure of a Simple Amine

Cinnamylamine, a seemingly simple aromatic amine derived from L-phenylalanine, holds significant interest for researchers, particularly in the realms of pharmaceuticals and materials science. Its structural backbone is a recurring motif in a variety of bioactive molecules. While chemical synthesis routes to cinnamylamine are well-established, the exploration of its natural origins and biosynthetic pathways offers a compelling avenue for sustainable production and the discovery of novel biocatalysts. This technical guide provides an in-depth exploration of the current understanding of cinnamylamine's natural sources and its intricate biosynthesis, catering to researchers, scientists, and drug development professionals. We will navigate the established biosynthetic routes engineered in microbial systems and critically evaluate the evidence, or lack thereof, for its natural occurrence in the plant kingdom.

Section 1: The Elusive Natural Occurrence of Cinnamylamine

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, giving rise to a vast and diverse array of compounds, including cinnamic acid and cinnamaldehyde, the well-known precursors to cinnamylamine. These precursors are abundant in nature, most notably in the bark of cinnamon trees (Cinnamomum species), lending them their characteristic aroma and flavor.

Despite the widespread presence of its precursors, direct evidence for the natural occurrence of free cinnamylamine in plants remains remarkably scarce in scientific literature. While a plethora of cinnamoyl derivatives, such as N-cinnamoyltyramine and other cinnamoyl amides, have been isolated from various plant families, the simple primary amine, cinnamylamine, has not been definitively identified as a natural plant constituent. This conspicuous absence raises intriguing questions about the metabolic fate of cinnamaldehyde in plants and the specific enzymatic machinery required for its amination.

The current body of research strongly suggests that if cinnamylamine exists naturally in plants, it is likely present in trace amounts or as a transient intermediate that is rapidly converted into more complex molecules. Its high reactivity could lead to its immediate incorporation into larger alkaloidal structures or conjugation with other metabolites. Therefore, the focus of this guide will be on the elucidated biosynthetic pathways, which have been primarily established through metabolic engineering in microbial hosts, providing a blueprint for its potential, yet unconfirmed, natural synthesis.

Section 2: Deconstructing the Biosynthesis of Cinnamylamine

The biosynthesis of cinnamylamine is a multi-step enzymatic cascade that begins with the aromatic amino acid L-phenylalanine. While the complete pathway has been successfully engineered in microorganisms like Escherichia coli, it provides a robust model for a hypothetical pathway in plants, leveraging enzymes from the well-understood phenylpropanoid pathway.[1][2]

The biosynthetic journey can be dissected into three key stages:

-

Deamination of L-Phenylalanine to Cinnamic Acid

-

Reduction of Cinnamic Acid to Cinnamaldehyde

-

Reductive Amination of Cinnamaldehyde to Cinnamylamine

From Amino Acid to Phenylpropanoid Backbone: The Role of Phenylalanine Ammonia-Lyase (PAL)

The gateway to the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[3][4][5] This enzyme is a crucial control point, channeling carbon from primary metabolism into the vast network of secondary metabolites.[3][4]

-

Causality of Experimental Choice: The selection of PAL as the initial enzyme in engineered pathways is a direct adoption from nature's own strategy for phenylpropanoid synthesis. Its efficiency and specificity for L-phenylalanine make it the logical starting point.

The Two Roads to Cinnamaldehyde: Carboxylic Acid Reduction

The conversion of cinnamic acid to cinnamaldehyde represents a critical reduction step. Metabolic engineering studies have revealed two primary enzymatic routes to achieve this transformation.[1][6]

Route A: The Two-Step Ligation and Reduction

This pathway mirrors the established route for monolignol biosynthesis in plants and involves two enzymes:

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates cinnamic acid by ligating it to Coenzyme A, forming cinnamoyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): This enzyme then reduces the thioester, cinnamoyl-CoA, to cinnamaldehyde.

Route B: The Direct Reduction Pathway

A more direct route utilizes a single enzyme:

-

Carboxylic Acid Reductase (CAR): This enzyme, often requiring a phosphopantetheinyl transferase (PPTase) for activation, directly reduces cinnamic acid to cinnamaldehyde.[1][6]

-

Expertise in Action: In engineered systems, the choice between these two routes often depends on the specific host organism and the desired metabolic flux. The direct reduction by CAR can be more efficient by minimizing the number of heterologous enzymes required.

The Final Amination Step: The Crucial Role of ω-Transaminase

The conversion of the aldehyde group of cinnamaldehyde to the primary amine of cinnamylamine is the final and defining step. This is accomplished by an ω-Transaminase (ω-TA) , an enzyme that catalyzes the transfer of an amino group from an amino donor (e.g., L-alanine) to the carbonyl carbon of cinnamaldehyde.[1][2]

-

Trustworthiness through Self-Validation: The selection of a suitable ω-TA is critical for high-yield production of cinnamylamine. Screening of various ω-TAs from different microbial sources is a common strategy to identify enzymes with high activity and specificity for cinnamaldehyde. A key challenge in whole-cell biocatalysis is the native enzymatic reduction of cinnamaldehyde to cinnamyl alcohol by endogenous alcohol dehydrogenases.[1] To circumvent this, engineered strains with knockouts of these competing reductase genes are often employed, thus ensuring the metabolic flux is directed towards the desired amine product.[1]

Below is a diagram illustrating the key biosynthetic pathways to cinnamylamine.

Sources

- 1. longdom.org [longdom.org]

- 2. Nature's assembly line: biosynthesis of simple phenylpropanoids and polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in engineering microbial biosynthesis of aromatic compounds and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure-Activity Relationships of Cinnamylamine Compounds

Introduction

The cinnamylamine scaffold, characterized by a phenyl group attached to a propenylamine structure, is a cornerstone in medicinal chemistry.[1] Derived from naturally occurring compounds like cinnamic acid and cinnamaldehyde, this versatile template has been extensively explored for the development of novel therapeutic agents.[2] Cinnamylamine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects.[1][2] Their biological versatility stems from the unique electronic and steric properties of the α,β-unsaturated chain and the aromatic ring, both of which are amenable to functionalization to fine-tune activity and selectivity.[2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of cinnamylamine compounds, with a particular focus on their well-established role as antifungal agents targeting the enzyme squalene epoxidase. We will delve into the critical structural features that govern their biological activity, explore their mechanism of action, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Pharmacophore: Unraveling the Essentials for Antifungal Activity

The primary mechanism of action for the most prominent cinnamylamine derivatives, such as the allylamine antifungals naftifine and terbinafine, is the inhibition of squalene epoxidase.[3][4][5] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[5][6] Inhibition of squalene epoxidase leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of intracellular squalene, ultimately resulting in fungal cell death.[3][5][7]

The fundamental pharmacophore for squalene epoxidase inhibition by cinnamylamine derivatives consists of three key components:

-

A rigid aromatic or heteroaromatic ring system: This portion of the molecule is believed to engage in hydrophobic interactions within the active site of the enzyme.

-

An allylamine side chain: The double bond in the propenyl linker is a crucial structural feature.[8]

-

A tertiary amine: The nitrogen atom, typically N-methylated, is essential for potent activity.[4][9]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the cinnamylamine scaffold have provided detailed insights into the structural requirements for optimal antifungal activity.

Modifications of the Aromatic Ring

The nature and substitution pattern of the aromatic ring significantly influence the antifungal potency. In the prototypical allylamine antifungal, naftifine, a naphthalene ring serves as the aromatic moiety.[9]

-

Lipophilicity and Steric Bulk: A bulky and lipophilic group at this position is generally favored for high activity. This is exemplified by the tert-butyl group in butenafine, a benzylamine antifungal with a similar mechanism of action.[3][10] This suggests the presence of a corresponding hydrophobic pocket in the enzyme's active site.

-

Substitution Patterns: The position of substituents on a phenyl ring can also impact activity. While a wide range of variations are tolerated, specific substitution patterns can enhance potency.[9]

Modifications of the Allylamine Side Chain

The three-carbon allylamine linker is a critical determinant of activity.

-

The Double Bond: The presence of the double bond within the cinnamyl linker is a key feature for the antiproliferative activity of some derivatives.[8] Saturation of this bond generally leads to a significant decrease or loss of activity.

-

Geometric Isomers: The (E)-isomer (trans configuration) of the double bond is typically more active than the (Z)-isomer (cis configuration), indicating a specific spatial requirement for optimal binding to the target enzyme.

Modifications of the N-Substituent

The nature of the substituent on the nitrogen atom is paramount for potent inhibition of squalene epoxidase.

-

Tertiary Amine: A tertiary amine is a prerequisite for high antifungal activity.[4][9] Specifically, an N-methyl group is often optimal. Secondary amines or other substitutions generally result in reduced potency.

-

The N-Alkyl Group: In the case of terbinafine, the replacement of the N-methyl group of naftifine with an N-tert-butylacetylene group leads to a significant increase in antifungal activity, highlighting the importance of this substituent in maximizing interactions with the enzyme.[4]

| Compound | Aromatic Moiety | N-Substituent | Squalene Epoxidase IC50 (nM) | Reference |

| Naftifine | 1-Naphthylmethyl | Methyl | 114.6 | [4] |

| Terbinafine | 1-Naphthylmethyl | tert-Butylacetylenyl | 15.8 | [4] |

This table provides a comparative overview of the inhibitory potency of naftifine and terbinafine against squalene epoxidase from Trichophyton rubrum.

Mechanism of Action: Inhibition of Squalene Epoxidase

The antifungal activity of cinnamylamine derivatives is a direct consequence of their ability to inhibit squalene epoxidase. This inhibition is non-competitive with respect to the substrate, squalene.[4]

Caption: Inhibition of Squalene Epoxidase by Cinnamylamine Derivatives.

Experimental Protocols for SAR Studies

A systematic investigation of the SAR of cinnamylamine compounds necessitates robust synthetic and biological evaluation protocols.

General Synthesis of Cinnamylamine Derivatives via Reductive Amination

Reductive amination of the corresponding cinnamaldehyde is a versatile and widely employed method for the synthesis of cinnamylamine derivatives.[2][10]

Step 1: Formation of the Imine/Enamine Intermediate

-

Dissolve the substituted cinnamaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add the desired primary or secondary amine (1.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

Step 2: Reduction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise. STAB is often preferred for its milder nature and tolerance of a wider range of functional groups.

-

Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

If the product is basic, adjust the pH to >10 with an aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cinnamylamine derivative.

dot graph TD { A[Start: Substituted Cinnamaldehyde + Amine] --> B{Step 1: Imine/Enamine FormationSolvent: Methanol or DCMRT, 1-2h}; B --> C{Step 2: ReductionReducing Agent: NaBH₄ or STAB0°C to RT, 4-12h}; C --> D{Step 3: Work-up- Quench with H₂O- Adjust pH (if needed)- Extraction}; D --> E[Step 4: PurificationColumn Chromatography]; E --> F[End: Purified Cinnamylamine Derivative]; }

Caption: Workflow for the Synthesis of Cinnamylamine Derivatives.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of newly synthesized cinnamylamine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The broth microdilution method is a standard and reproducible assay.

Step 1: Preparation of Fungal Inoculum

-

Culture the fungal strain (e.g., Trichophyton rubrum, Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sufficient growth is observed.

-

Harvest the fungal cells or conidia and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Further dilute the standardized inoculum in the appropriate broth medium (e.g., RPMI-1640) to the final desired concentration for the assay.

Step 2: Preparation of Compound Dilutions

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations.

Step 3: Inoculation and Incubation

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plates at the appropriate temperature and for the required duration (e.g., 35°C for 24-48 hours for yeasts, or longer for dermatophytes).

Step 4: Determination of MIC

-

Visually inspect the microtiter plates for fungal growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Beyond Antifungal Activity

While the SAR of cinnamylamine derivatives as antifungal agents is well-established, the versatility of this scaffold has led to its exploration in other therapeutic areas. For instance, cinnamamide derivatives have shown potential in treating central and peripheral nervous system disorders, acting on targets such as GABA-A receptors and NMDA receptors.[11] Other studies have investigated cinnamyl hydroxamates as histone deacetylase (HDAC) inhibitors for cancer therapy and cinnamamide derivatives as antidepressant agents.[8][12][13]

Conclusion and Future Perspectives